3-(2-chlorophenyl)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methylisoxazole-4-carboxamide
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O4/c1-11-15(16(24-29-11)12-5-2-3-7-14(12)21)18(26)23-9-10-25-19(27)13-6-4-8-22-17(13)20(25)28/h2-8H,9-10H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRDUPPATINNJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCN3C(=O)C4=C(C3=O)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-chlorophenyl)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methylisoxazole-4-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a molecular formula of and a molecular weight of approximately 410.8 g/mol. Its structure includes a chlorophenyl group, a pyrrolopyridine core, and an isoxazole moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H15ClN4O4 |
| Molecular Weight | 410.8 g/mol |
| CAS Number | 2034494-53-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biochemical pathways. Similar compounds have demonstrated:
- Inhibition of Necroptosis : Compounds with similar structures have been shown to inhibit necroptosis, a form of programmed cell death associated with inflammatory diseases.
- Antiparasitic Activity : The incorporation of specific substituents has been linked to enhanced antiparasitic effects, with some derivatives exhibiting low nanomolar EC50 values against parasites .
Pharmacological Profile
Research indicates that the compound exhibits a range of pharmacological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties through modulation of apoptotic pathways.
- Anti-inflammatory Effects : The compound's ability to inhibit necroptosis may also confer anti-inflammatory benefits, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
- Antiparasitic Activity :
- Metabolic Stability :
-
In Vivo Studies :
- In vivo pharmacokinetic studies have indicated favorable absorption and distribution profiles for similar compounds, suggesting that this compound may also exhibit beneficial pharmacokinetic properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The compound shares structural motifs with several classes of bioactive molecules, particularly those targeting enzymatic pathways. Below is a comparative analysis:
Critical Analysis of Structural Differences and Implications
Pyrrolopyridine vs. Pyrrolopyrimidine Cores :
- The target compound’s pyrrolo[3,4-b]pyridine core differs from the pyrrolo[2,3-d]pyrimidine in . The latter’s expanded aromatic system may enhance π-π stacking in enzyme binding, whereas the target’s fused isoxazole could improve metabolic stability .
Chlorophenyl Substituents :
- The 2-chlorophenyl group in the target compound contrasts with the 2,4-dichlorophenyl in BMS-767778 . The dichloro substitution in BMS-767778 likely increases hydrophobic interactions with enzyme pockets, explaining its superior DPP4 inhibition.
Carboxamide Variations :
- The methylisoxazole-carboxamide in the target compound is distinct from the dimethylacetamide in BMS-767777. Acetamide derivatives often exhibit better oral bioavailability, suggesting the target may require formulation optimization for in vivo efficacy .
Q & A
Basic: What are the critical steps for designing a multi-step synthesis route for this compound?
Answer:
A multi-step synthesis requires careful planning of reaction sequences, protecting group strategies, and optimization of intermediates. Key steps include:
- Cyclization : For constructing the pyrrolopyridine core, ultrasonic-assisted methods (e.g., 4-hour sonication with ytterbium triflate in ethanol) can enhance reaction efficiency and purity .
- Functionalization : Introducing the isoxazole-carboxamide moiety involves coupling reactions under anhydrous conditions to avoid hydrolysis.
- Purification : Column chromatography or recrystallization is critical for isolating intermediates, as impurities can propagate through subsequent steps .
- Validation : Intermediate characterization via H/C NMR and mass spectrometry ensures structural fidelity at each stage .
Advanced: How can computational chemistry improve yield and selectivity in its synthesis?
Answer:
Quantum chemical calculations (e.g., density functional theory) can predict transition states and guide solvent/temperature selection. For example:
- Reaction Path Search : Identify low-energy pathways for cyclization or coupling steps, reducing trial-and-error experimentation .
- Solvent Optimization : Computational screening of solvent polarity and coordination effects (e.g., ethanol vs. DMF) can enhance regioselectivity .
- Catalyst Design : Simulate interactions between metal catalysts (e.g., ytterbium triflate) and substrates to optimize catalytic efficiency .
Experimental validation via small-scale parallel reactions is essential to refine computational predictions .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- Spectroscopy : H/C NMR (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) confirms substituent positions . High-resolution mass spectrometry (HRMS) validates molecular weight within ±2 ppm error.
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95%), while TLC monitors reaction progress .
- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points (e.g., 210–228°C) and polymorphic stability .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
- Assay Standardization : Compare protocols for cytotoxicity (e.g., MTT vs. ATP-based assays) and normalize against positive controls (e.g., doxorubicin) .
- Structural Analog Analysis : Cross-reference activity trends in analogs (e.g., chlorine substitution vs. methyl groups) to identify pharmacophore contributions (see table below) .
- Computational Docking : Molecular dynamics simulations can explain divergent binding affinities (e.g., kinase vs. GPCR targets) .
| Analog Substituent | Biological Activity (IC) | Target |
|---|---|---|
| 4-Chlorophenyl | 12 nM (Kinase A) | ATP-binding pocket |
| 4-Methylphenyl | 850 nM (Kinase A) | Hydrophobic cleft |
| 2-Fluorophenyl | 45 nM (GPCR B) | Allosteric site |
Basic: What are common pitfalls in scaling up laboratory-scale synthesis?
Answer:
- Heat Transfer : Exothermic reactions (e.g., cyclization) require jacketed reactors to prevent runaway conditions .
- Solvent Volume : Scaling polar solvents (e.g., ethanol) may reduce mixing efficiency; switch to DMF or THF for better homogeneity .
- Intermediate Stability : Air-sensitive intermediates (e.g., enolates) demand inert atmospheres (N/Ar) during transfer .
Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?
Answer:
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to distinguish specific vs. nonspecific interactions .
- CRISPR-Cas9 Knockouts : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .
- Metabolomic Profiling : LC-MS/MS tracks downstream metabolite changes to map signaling pathways .
Basic: How are reaction conditions optimized for stereochemical control?
Answer:
- Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts to induce enantioselectivity in asymmetric synthesis .
- Temperature Gradients : Lower temperatures (e.g., –20°C) favor kinetic control, reducing racemization .
- Solvent Chirality : Polar aprotic solvents (e.g., DMSO) stabilize transition states for stereoretentive steps .
Advanced: How can machine learning models predict synthetic bottlenecks?
Answer:
- Dataset Curation : Train models on reaction databases (e.g., Reaxys) using features like atom-mapped SMILES, yields, and catalysts .
- Failure Analysis : Classify failed reactions (e.g., hydrolysis byproducts) to flag incompatible functional groups .
- Retrosynthetic Planning : Algorithms prioritize routes with fewer steps and higher reported success rates .
Basic: What safety protocols are critical when handling intermediates with reactive functional groups?
Answer:
- Nitrile Gloves : Mandatory for acylating agents (e.g., chloroformate intermediates) to prevent dermal exposure .
- Ventilated Cabinets : Required for reactions releasing toxic gases (e.g., HCl during deprotection) .
- Emergency Quenching : Pre-plan neutralization protocols (e.g., sodium bicarbonate for acidic byproducts) .
Advanced: How do electronic effects of substituents influence its pharmacokinetic properties?
Answer:
- LogP Optimization : Chlorine (electron-withdrawing) reduces logP, enhancing aqueous solubility but decreasing membrane permeability .
- Metabolic Stability : Fluorine substituents resist cytochrome P450 oxidation, prolonging half-life .
- Protein Binding : Nitro groups increase plasma protein affinity, altering free drug concentration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
